

Unraveling the Crystalline Architecture of 4-Chloromandelic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloromandelic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Chloromandelic acid**, a key chiral building block in pharmaceutical synthesis. By understanding its three-dimensional arrangement, researchers can gain insights into its solid-state properties, crucial for drug development, polymorphism screening, and chiral resolution processes. This document outlines the crystallographic parameters of **4-Chloromandelic acid**, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of racemic (DL)-**4-Chloromandelic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. A comprehensive summary of the crystallographic data is presented in the tables below, offering a quantitative overview of the unit cell dimensions, data collection parameters, and key intramolecular geometries. This data is essential for computational modeling, understanding intermolecular interactions, and for the identification of different polymorphic forms.

Table 1: Crystal Data and Structure Refinement for **4-Chloromandelic Acid**

Parameter	Value
Empirical Formula	C ₈ H ₇ ClO ₃
Formula Weight	186.59
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a (Å)	5.850(2)
b (Å)	18.250(7)
c (Å)	7.850(3)
α (°)	90
β (°)	104.50(3)
γ (°)	90
Volume (Å ³)	810.0(5)
Z	4
Data Collection	
Radiation (Å)	MoKα (λ = 0.71073)
Temperature (K)	293(2)
Reflections Collected	1420
Independent Reflections	1420
Refinement	
R-factor (%)	4.9
Goodness-of-fit (S)	1.04

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
Cl(1)-C(4)	1.742(4)
O(1)-C(7)	1.418(5)
O(2)-C(8)	1.215(5)
O(3)-C(8)	1.309(5)
C(7)-C(8)	1.523(6)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
O(1)-C(7)-C(8)	110.3(3)
O(2)-C(8)-O(3)	123.7(4)
O(2)-C(8)-C(7)	124.1(4)
O(3)-C(8)-C(7)	112.2(4)
C(1)-C(7)-O(1)	109.8(3)

Table 4: Selected Torsion Angles (°)

Atoms	Angle (°)
C(2)-C(1)-C(7)-O(1)	-119.5(4)
C(6)-C(1)-C(7)-O(1)	62.0(5)
C(1)-C(7)-C(8)-O(2)	-132.9(5)
C(1)-C(7)-C(8)-O(3)	48.0(5)

Experimental Protocols

The determination of the crystal structure of **4-Chloromandelic acid** involves a series of precise experimental steps. The following is a detailed methodology representative of single-crystal X-ray diffraction studies.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which **4-Chloromandelic acid** has moderate solubility. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures with water.
- **Preparation of Saturated Solution:** A saturated solution of **4-Chloromandelic acid** is prepared at a slightly elevated temperature to ensure complete dissolution.
- **Slow Evaporation:** The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

Data Collection

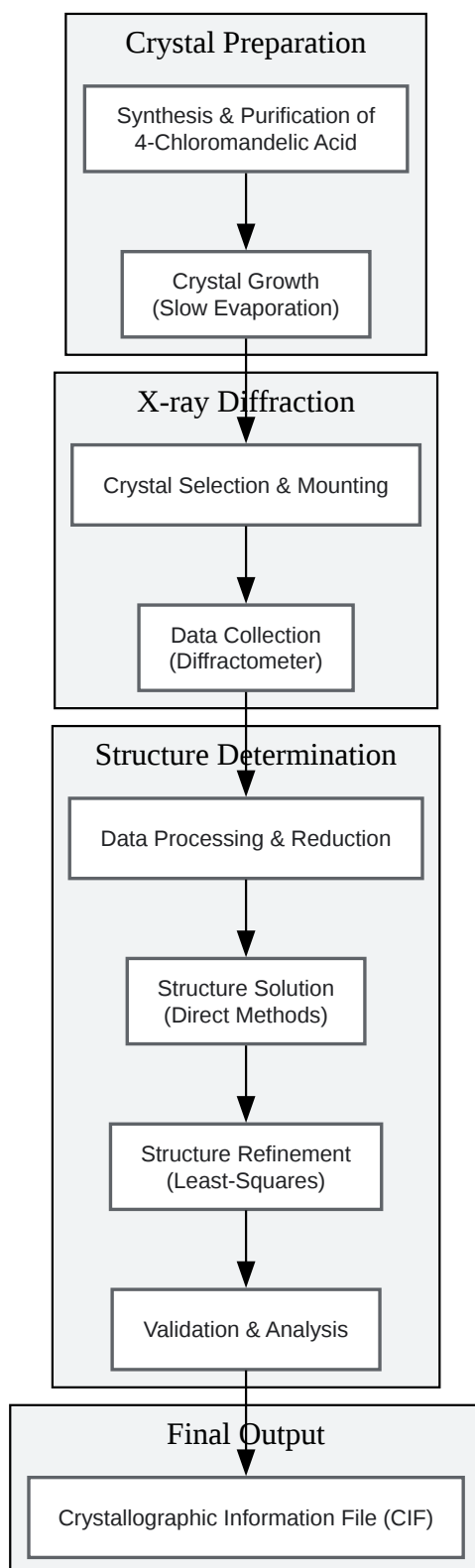
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Diffractometer Setup:** The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., MoK α) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
- **Data Acquisition:** The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position. A full sphere of data is collected to ensure completeness.

Structure Solution and Refinement

- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are extracted and their corresponding Miller indices (h, k, l) are determined.
- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
- **Structure Refinement:** The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on the R-factor and goodness-of-fit.

Visualizing the Workflow

The process of determining a crystal structure is a logical sequence of steps, from sample preparation to the final refined model. The following diagram, generated using Graphviz, illustrates this experimental workflow.



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- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of 4-Chloromandelic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166470#4-chloromandelic-acid-crystal-structure-analysis]

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